molecular formula C22H24Cl2FN3O3S B6102715 4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide

4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B6102715
M. Wt: 500.4 g/mol
InChI Key: NXKBQIBTWGXUMD-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that combines a sulfonamide group with an indole derivative. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted chloroethyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-chloroethyl)sulfamoyl]benzoic acid: Similar structure but lacks the indole moiety.

    N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide: Similar structure but lacks the sulfonamide group.

Uniqueness

4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the combination of the sulfonamide and indole moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2FN3O3S/c1-15-19(20-14-17(25)4-7-21(20)27-15)8-11-26-22(29)16-2-5-18(6-3-16)32(30,31)28(12-9-23)13-10-24/h2-7,14,27H,8-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBQIBTWGXUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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